SNX-5422 is an orally bioavailable prodrug of SNX-2112, a potent and highly selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) [, , , , , ]. It belongs to the class of 2-aminobenzamide derivatives, specifically indol-4-one and indazol-4-one derived compounds []. SNX-5422 exhibits promising antitumor activity and has been investigated in various preclinical and clinical trials for different cancer types [, , , , , , , , , ]. It is rapidly metabolized into the active compound SNX-2112 in vivo [, , ]. SNX-5422 represents a significant advancement in Hsp90 inhibitor development due to its favorable pharmacological properties compared to earlier generations of inhibitors like 17-AAG [, , ].
Mechanism of Action
Cancer Research:
Preclinical Studies: SNX-5422 has demonstrated significant antitumor activity in various preclinical cancer models, including colon cancer [], lung cancer [, , ], glioma [], multiple myeloma [, ], breast cancer [, ], acute myeloid leukemia [], head and neck cancer [], and others []. It effectively inhibits tumor growth, induces apoptosis, and modulates key oncogenic signaling pathways in these models [, , , , , , , , , ].
Clinical Trials: SNX-5422 has been investigated in several phase I clinical trials for patients with advanced solid tumors and lymphomas [, , , , ]. These trials aimed to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy.
Combination Therapy: SNX-5422 has shown synergy with other anticancer agents, such as platinum-based chemotherapy (carboplatin, paclitaxel) [], EGFR inhibitors (erlotinib) [, ], and immune checkpoint inhibitors (anti-PD-1, anti-PD-L1, anti-CTLA4) [], highlighting its potential for combination therapy approaches.
Applications
SARS-CoV-2 Research: Recent studies suggest that SNX-5422 may have antiviral activity against SARS-CoV-2 by attenuating viral replication and dampening inflammation in airway cells [].
Related Compounds
SNX-2112
Compound Description: SNX-2112 is a potent, highly selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) []. It exhibits antitumor activity by inhibiting Hsp90, leading to the degradation of oncogenic client proteins like HER2/ERBB2 and inhibiting tumor cell proliferation []. SNX-2112 also demonstrates interference with mitochondrial metabolism in TP53 mutant tumors [].
Relevance: SNX-2112 is the active metabolite of SNX-5422, rapidly converted from the prodrug upon administration [, ]. SNX-2112 exhibits superior potency and a distinct pharmacokinetic profile compared to SNX-5422.
17-AAG (17-Allylamino-17-demethoxygeldanamycin)
Compound Description: 17-AAG is a first-generation Hsp90 inhibitor derived from the natural product geldanamycin []. It binds to the N-terminal ATP-binding site of Hsp90, leading to the degradation of Hsp90 client proteins and exhibiting antitumor activity [].
Relevance: 17-AAG serves as a reference compound for comparing the efficacy and pharmacokinetic properties of SNX-5422 [, , ]. While both compounds target Hsp90, SNX-5422 demonstrates improved pharmacological properties, including enhanced potency, oral bioavailability, and a superior toxicity profile compared to 17-AAG.
17-DMAG
Compound Description: 17-DMAG is another geldanamycin derivative and Hsp90 inhibitor that binds to the N-terminal ATPase domain of HSP90 []. It has shown efficacy in preclinical models but exhibits ocular toxicity in clinical trials [].
Relevance: Similar to 17-AAG, SNX-5422 is compared to 17-DMAG to demonstrate its superior pharmacological properties [, ]. SNX-5422 exhibits better tolerability and efficacy compared to 17-DMAG in preclinical studies.
CUDC-305
Compound Description: CUDC-305 is a synthetic small molecule inhibitor of Hsp90 belonging to the imidazopyridine class []. It exhibits potent antitumor activity against various cancers in preclinical models and demonstrates favorable pharmacological properties like high oral bioavailability, selectivity, and blood-brain barrier penetration [].
Relevance: CUDC-305 is another novel Hsp90 inhibitor that, like SNX-5422, aims to overcome the limitations of first-generation inhibitors []. Both compounds demonstrate enhanced pharmacokinetic properties and efficacy against a broad range of cancers.
PF-04928473
Relevance: PF-04928473 is likely another designation for SNX-2112, the active metabolite of SNX-5422 []. This highlights the multiple names and designations used for the same compound during drug development.
NVP-AUY922
Compound Description: NVP-AUY922 is a potent and selective synthetic small molecule inhibitor of Hsp90 that targets the N-terminal ATP-binding domain [, ]. It exhibits antitumor activity by inhibiting Hsp90 and inducing the degradation of Hsp90 client proteins.
Relevance: NVP-AUY922 is another second-generation Hsp90 inhibitor, like SNX-5422, that has shown promising preclinical activity and entered clinical trials [, ]. These compounds represent advancements in Hsp90 inhibition with improved pharmacological properties compared to earlier agents like geldanamycin derivatives.
Compound Description: Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) [, ]. It is used in treating locally advanced or metastatic EGFR-mutant non-small cell lung cancer (NSCLC) [].
Relevance:SNX-5422 has demonstrated synergistic antitumor activity with erlotinib in preclinical models of EGFR-mutant lung cancer, particularly in cases with acquired resistance to EGFR inhibitors [].
Vemurafenib
Compound Description: Vemurafenib is a BRAF inhibitor used to treat melanoma. It induces apoptosis in melanoma cells harboring specific BRAF mutations [].
Relevance: Vemurafenib serves as a comparative agent to SNX-2112 when evaluating their impact on MHC class I expression in melanoma cells []. Unlike SNX-2112, which increases MHC class I surface expression, vemurafenib primarily induces apoptosis without significantly affecting MHC class I levels.
Carboplatin and Paclitaxel
Compound Description: Carboplatin and paclitaxel are chemotherapy drugs commonly used in combination to treat various cancers, including lung cancer [, ].
Relevance: Clinical trials have explored the combination of SNX-5422 with carboplatin and paclitaxel in patients with advanced non-small cell lung cancer (NSCLC) [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Hsp90 Inhibitor SNX-5422 Mesylate is the orally bioavailable mesylate salt of a synthetic prodrug targeting the human heat-shock protein 90 (Hsp90) with potential antineoplastic activity. Although the mechanism of action remains to be fully elucidated, Hsp90 inhibitor SNX-5422 is rapidly converted to SNX-2112, which accumulates more readily in tumors relative to normal tissues. SNX-2112 inhibits Hsp90, which may result in the proteasomal degradation of oncogenic client proteins, including HER2/ERBB2, and the inhibition of tumor cell proliferation. Hsp90 is a molecular chaperone that plays a key role in the conformational maturation of oncogenic signaling proteins, such as HER2/ERBB2, AKT, RAF1, BCR-ABL, and mutated p53, as well as many other molecules that are important in cell cycle regulation or immune responses.
Tripeptide-10 Citrulline is a new cosmetic active, designed as a substitute of decorin, that specifically targets collagen fibre organization to regulate collagen fibrillogenesis.
Tripelenamine hydrochloride appears as odorless white crystalline powder or solid. Bitter taste. Solutions are neutral to litmus. pH of aqueous solution (25 mg/mL): 6.71. pH of aqueous solution (50 mg/mL): 6.67. pH of aqueous solution (100 mg/mL): 5.56. (NTP, 1992) Tripelennamine Hydrochloride is the hydrochloride salt form of tripelennamine, an ethylenediamine derivative with an antihistaminergic property. Tripelennamine hydrochloride competitively blocks central and peripheral histamine H1 receptors, thereby limiting histamine's effects, including bronchoconstriction, vasodilation, increased capillary permeability, and spasmodic contractions of gastrointestinal smooth muscle. In addition, this agent binds to muscarinic receptors, resulting in anticholinergic activity. A histamine H1 antagonist with low sedative action but frequent gastrointestinal irritation. It is used to treat ASTHMA; HAY FEVER; URTICARIA; and RHINITIS; and also in veterinary applications. Tripelennamine is administered by various routes, including topically. See also: Tripelennamine (has active moiety).
Triphenylmethane is a triarylmethane in which the three aryl groups are phenyl. It forms the basic skeleton of several synthetic dyes. It has a role as a xenobiotic and an environmental contaminant.